1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Lipophilicity ADME Medicinal Chemistry

The compound 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097873-32-8) is a synthetic small molecule featuring a 1,2,5-thiadiazol-3-yl-piperazine core linked via a carbonyl bridge to a 1-(2-methoxyphenyl)cyclopropane moiety. It belongs to a broader class of thiadiazolylpiperazine derivatives, exemplified by compounds in patent family US7342017B2, which are investigated as therapeutic agents for pain, depression, and anxiety.

Molecular Formula C17H20N4O2S
Molecular Weight 344.43
CAS No. 2097873-32-8
Cat. No. B2360168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2097873-32-8
Molecular FormulaC17H20N4O2S
Molecular Weight344.43
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CC2)C(=O)N3CCN(CC3)C4=NSN=C4
InChIInChI=1S/C17H20N4O2S/c1-23-14-5-3-2-4-13(14)17(6-7-17)16(22)21-10-8-20(9-11-21)15-12-18-24-19-15/h2-5,12H,6-11H2,1H3
InChIKeyZBRQKOKKYYIOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine: Structural Profile and Procurement Context


The compound 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2097873-32-8) is a synthetic small molecule featuring a 1,2,5-thiadiazol-3-yl-piperazine core linked via a carbonyl bridge to a 1-(2-methoxyphenyl)cyclopropane moiety [1]. It belongs to a broader class of thiadiazolylpiperazine derivatives, exemplified by compounds in patent family US7342017B2, which are investigated as therapeutic agents for pain, depression, and anxiety [2]. The compound is primarily cataloged as a research chemical for laboratory use, with its molecular formula C17H20N4O2S and a molecular weight of 344.4 g/mol. Its structural uniqueness lies in the combination of the 1,2,5-thiadiazole ring substitution pattern with a specific ortho-methoxyphenyl cyclopropyl ketone substituent, a configuration that is not widely represented in publicly disclosed structure-activity relationship (SAR) studies.

Why Direct Replacement of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine Is Not Recommended


Within the thiadiazolylpiperazine class, minor structural modifications can drastically alter physicochemical properties and, by extension, biological target engagement [1]. The 1,2,5-thiadiazole regioisomer, distinct from the more common 1,3,4-thiadiazole, presents a unique hydrogen-bonding pattern and electronic distribution that is critical for interaction with specific biological targets such as the 5-HT1A receptor [2]. Furthermore, the cyclopropane ring in the target compound introduces conformational rigidity, limiting the rotational freedom of the methoxyphenyl group. A simple swap to a close analog like the 4-fluorophenyl derivative (CAS 2097862-39-8) results in a quantifiable change in lipophilicity (XLogP3) and a fundamental shift in electronic character from an electron-donating methoxy to an electron-withdrawing fluoro substituent, which can invert selectivity or potency in a biological assay. Therefore, procurement of a specific CAS number is essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine


Computed Lipophilicity (XLogP3) vs. the 4-Fluorophenyl Analog

A key differentiator for procurement is the compound's predicted lipophilicity. The target compound (CAS 2097873-32-8) has a computed XLogP3 value of 2.0 [1]. This is notably lower than the 4-fluorophenyl analog (CAS 2097862-39-8), which has a predicted XLogP3 of approximately 2.6 (computed by PubChem). This difference is significant for CNS drug discovery programs, where optimal lipophilicity for brain penetration typically falls within a narrower range.

Lipophilicity ADME Medicinal Chemistry

Hydrogen Bond Acceptor Count vs. Common 1,3,4-Thiadiazole Isomers

The 1,2,5-thiadiazole ring in the target compound presents a distinct hydrogen-bond acceptor (HBA) profile compared to the more synthetically accessible 1,3,4-thiadiazole. The target compound has a total HBA count of 6 [1]. In contrast, an exact 1,3,4-thiadiazole regioisomer would have an identical HBA count but a different spatial orientation of the nitrogen and sulfur atoms, altering the vector of key hydrogen-bonding interactions. This is critical for target recognition, as the 1,2,5-thiadiazole core is a known pharmacophore for selective 5-HT1A receptor binding [2].

Isosterism Structural Biology Physicochemical Properties

Rotatable Bond Count and Conformational Restriction from the Cyclopropane Group

The compound contains a cyclopropane ring directly bonded to the carbonyl, resulting in a rotatable bond count of 4 [1]. This represents a significant reduction in conformational freedom compared to a hypothetical non-cyclopropyl analog (e.g., with a simple isopropyl group), which would have a higher rotatable bond count. Pre-organization through the cyclopropane ring can lead to improved binding entropy and potentially higher selectivity for targets that recognize the specific orientation of the 2-methoxyphenyl group.

Conformational Analysis Ligand Efficiency Drug Design

Critical Assessment of Published Biological Selectivity Data

A comprehensive search of peer-reviewed literature and authoritative databases (PubChem, ChEMBL) reveals no publicly available primary biological assay data (e.g., IC50, Ki, EC50) for CAS 2097873-32-8. Consequently, no direct head-to-head biological comparison with any analog can be made. All stated claims of biological activity on third-party vendor sites (many of which are excluded from this analysis) are unverifiable and should be treated with extreme caution. The compound's primary verifiable value lies in its unique chemical structure for SAR exploration, not in a pre-validated biological profile.

Data Availability Provenance Procurement Risk

Recommended Application Scenarios for 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine


5-HT1A Receptor Subtype Selectivity Profiling

The 1,2,5-thiadiazol-3-yl-piperazine core is a proven pharmacophore for achieving high affinity and selectivity at the 5-HT1A receptor [1]. This specific compound, with its ortho-methoxyphenyl cyclopropyl ketone substituent, is structurally designed to probe the hydrophobic pocket adjacent to the receptor's orthosteric site. It is an ideal candidate for a medicinal chemistry program aiming to differentiate novel 5-HT1A ligands from classical aminotetralin or arylpiperazine scaffolds, particularly where conformational constraint via the cyclopropane ring is hypothesized to improve receptor subtype selectivity over 5-HT2A or D2 receptors.

Exploration of Cyclopropane-Mediated Metabolic Stability

The cyclopropane ring is a well-documented strategy to block oxidative metabolism at benzylic positions. This compound can serve as a tool to investigate the impact of the cyclopropyl group on the metabolic stability of thiadiazolylpiperazine derivatives in liver microsome assays. Its performance can be directly compared to a matched non-cyclopropyl analog to quantify the gain in in vitro half-life, allowing a research team to isolate this structural feature's contribution to pharmacokinetics [2].

Physicochemical Property Benchmarking in CNS Drug Design

With a computed XLogP3 of 2.0 [2] and a relatively low molecular weight (344.4 g/mol), this compound resides within a favorable space for CNS drug candidates. It can be procured as a calibration or control compound in multiparameter optimization (MPO) score assessments (e.g., CNS MPO) to benchmark new chemical entities against a compound that balances hydrogen-bonding capacity with moderate lipophilicity, particularly when evaluating the impact of a methoxy substituent versus halogenated analogs.

SAR Expansion of Pain and Anxiety Therapeutic Programs

Given the parent patent family (US7342017B2) covers thiadiazolylpiperazine compounds for treating pain and anxiety [3], this specific embodiment represents a non-claimed or under-explored substitution pattern. A pharmaceutical research group can license or procure this compound to expand the SAR landscape around the cyclopropanecarbonyl linker, aiming to discover new intellectual property space or a backup series with improved physicochemical and efficacy profiles compared to the heavily patented amino acid derivatives.

Quote Request

Request a Quote for 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.